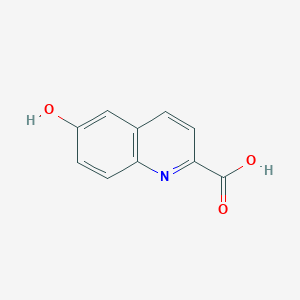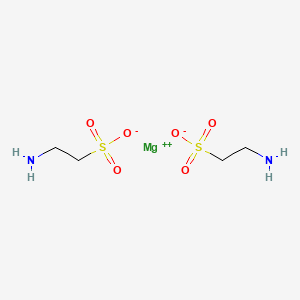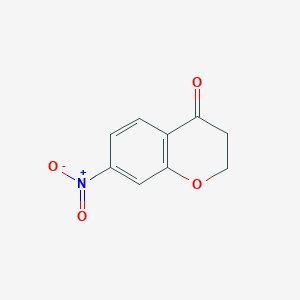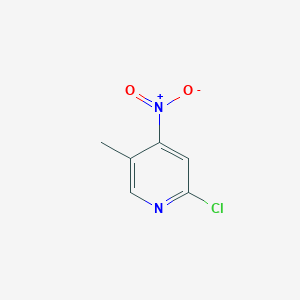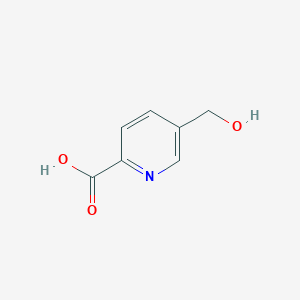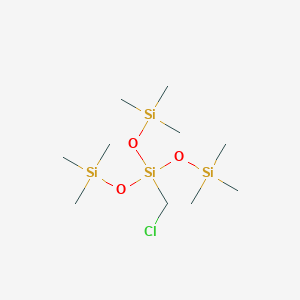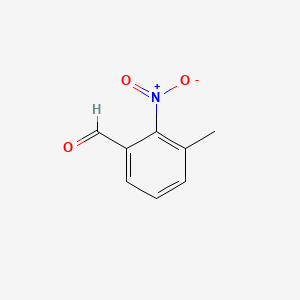
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride
Vue d'ensemble
Description
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride, also known as 1-(3-Chlorophenyl)piperazine hydrochloride, is an analytical reference standard categorized as a piperazine . It is a metabolite of trazodone . It has been found in 3,4-MDMA tablets seized by law enforcement .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is C10H13ClN2 • HCl . The SMILES representation is ClC1=CC=CC(N2CCNCC2)=C1.Cl .
Chemical Reactions Analysis
The synthesis of 1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride involves several chemical reactions. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is a crystalline solid . It is soluble in DMSO: 10 mg/ml and PBS (pH 7.2): 10 mg/ml .
Applications De Recherche Scientifique
Industrial Synthesis of Pharmaceuticals
A novel industrial synthesis process of sertraline hydrochloride, an effective antidepressant, showcases the application of related chlorophenyl compounds. The process involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting the importance of chlorophenyl compounds in pharmaceutical manufacturing due to their stability and yield efficiency (Vukics et al., 2002).
Chemical Defense Applications
Research into the degradation of chemical warfare agents like sarin has led to the synthesis of compounds such as 1-(4-Chlorophenyl))-N-hydroxymethanimine. These compounds, when loaded over alumina, exhibit significant reactivity towards the degradation of sarin, showcasing their potential in chemical defense applications (Verma et al., 2013).
Materials Science and Imaging
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, demonstrates the use of chlorophenyl compounds in materials science. This particular compound accumulates in mitochondria, marking its significance in biological imaging and fluorescent microscopy (Amoroso et al., 2008).
Advanced Polymers and Optoelectronics
In optoelectronics, chlorophenyl-containing compounds are utilized in the synthesis of blue light-emitting polyamides and poly(amide-imide)s, which contain 1,3,4-oxadiazole rings. These materials exhibit high thermal stability and significant fluorescence, indicating their potential in electronic and optoelectronic applications (Hamciuc et al., 2015).
Electro-Optic Materials
The development of NLO-active chromophore monolayers utilizing compounds such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene demonstrates the role of chlorophenyl derivatives in creating highly transparent nonlinear optical/electro-optic materials. These advancements contribute to the progress in photonic technologies and devices (Facchetti et al., 2003).
Safety And Hazards
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause cancer . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZCFTGBUZFEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509039 | |
| Record name | 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride | |
CAS RN |
90389-46-1 | |
| Record name | 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-chlorophenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







